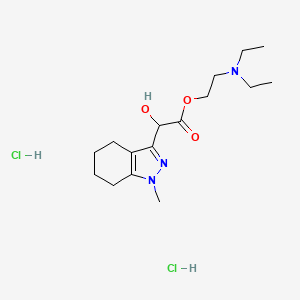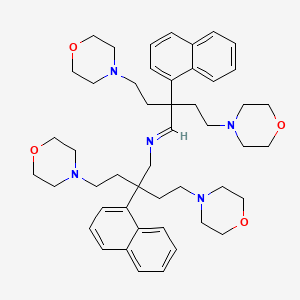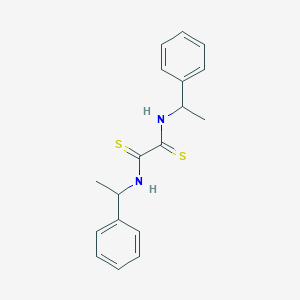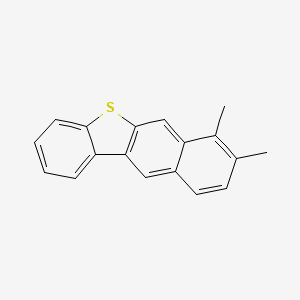![molecular formula C36H20 B14690099 nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene CAS No. 31541-10-3](/img/structure/B14690099.png)
nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene is a highly complex polycyclic aromatic hydrocarbon. These types of compounds are characterized by multiple interconnected aromatic rings, which contribute to their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex polycyclic aromatic hydrocarbons typically involves multiple steps, including cyclization reactions, aromatic substitutions, and various coupling reactions. Specific reaction conditions would depend on the starting materials and desired intermediates.
Industrial Production Methods
Industrial production of complex polycyclic aromatic hydrocarbons often involves high-temperature reactions and the use of catalysts to facilitate the formation of the desired polycyclic structures. The exact methods would vary based on the specific compound and its intended use.
Chemical Reactions Analysis
Types of Reactions
Polycyclic aromatic hydrocarbons can undergo a variety of chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Substitution: Aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are often used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Biology and Medicine
Some polycyclic aromatic hydrocarbons have been investigated for their biological activity, including potential anticancer properties. many are also known to be carcinogenic and are studied for their impact on human health.
Industry
In industry, these compounds are used as precursors for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of polycyclic aromatic hydrocarbons often involves interactions with cellular components, such as DNA, leading to mutagenic and carcinogenic effects. The exact molecular targets and pathways can vary depending on the specific compound.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: Consists of three fused benzene rings.
Benzo[a]pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon with five fused rings.
Uniqueness
Nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene is unique due to its highly complex structure, which likely imparts distinct chemical and physical properties compared to simpler polycyclic aromatic hydrocarbons.
Properties
CAS No. |
31541-10-3 |
|---|---|
Molecular Formula |
C36H20 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene |
InChI |
InChI=1S/C36H20/c1-2-10-22-18-32-31(17-21(22)9-1)33-25-13-5-3-11-23(25)19-29-27-15-7-8-16-28(27)30-20-24-12-4-6-14-26(24)34(32)36(30)35(29)33/h1-20H |
InChI Key |
FPGVNXHJDAMCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C5C(=CC6=CC=CC=C64)C7=CC=CC=C7C8=CC9=CC=CC=C9C3=C85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


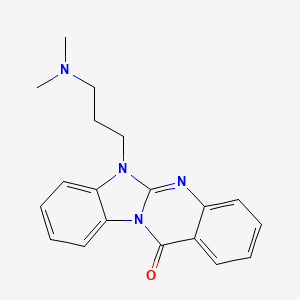

![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
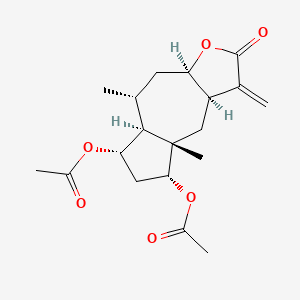
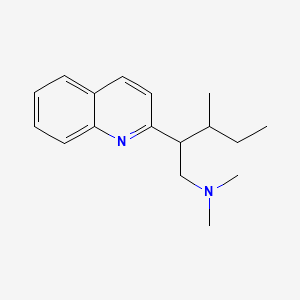
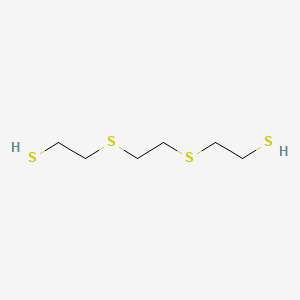
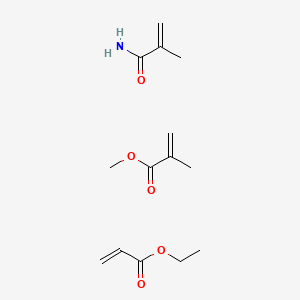
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
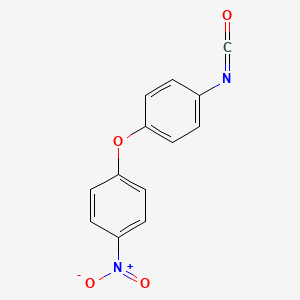
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
